N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine
Description
“N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine” (IUPAC name: (E)-N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine) is a hydroxylamine derivative characterized by a propylidene backbone linked to a 2-(difluoromethoxy)phenyl group. The difluoromethoxy substituent introduces electron-withdrawing properties, likely enhancing metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine |
InChI |
InChI=1S/C10H11F2NO2/c1-2-8(13-14)7-5-3-4-6-9(7)15-10(11)12/h3-6,10,14H,2H2,1H3 |
InChI Key |
XJXZDQNJNZGBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)C1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine typically involves the reaction of 1-[2-(difluoromethoxy)phenyl]-1-propanone with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired oxime product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The difluoromethoxy group may enhance the compound’s stability and bioavailability, contributing to its overall effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally analogous hydroxylamine derivatives, focusing on molecular features, substituent effects, and inferred properties.
Structural and Molecular Comparisons
*Calculated based on molecular formula.
Substituent Effects and Properties
Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group in the target compound is strongly electron-withdrawing due to fluorine’s electronegativity, which may reduce electron density on the aromatic ring. The 3-phenylpropoxy group in introduces steric bulk and lipophilicity, likely enhancing membrane permeability but reducing solubility in aqueous media.
Metabolic Stability: Fluorinated substituents (e.g., difluoromethoxy) are known to resist oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs like or .
Structural Flexibility and Bioactivity :
Biological Activity
N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C12H14F2N2O
- Molecular Weight: 240.25 g/mol
- IUPAC Name: this compound
This compound features a difluoromethoxy group, which enhances its biological activity by potentially influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular components:
- Enzyme Inhibition: The compound has been shown to act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, its hydroxylamine moiety may facilitate the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression .
- Antioxidant Activity: Preliminary studies indicate that this compound exhibits significant antioxidant properties, potentially scavenging free radicals and reducing oxidative stress within cells. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS) .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of this compound. In vitro studies demonstrated that the compound exhibits notable antibacterial effects against a range of pathogenic bacteria. The following table summarizes key findings from studies assessing its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
These results suggest that while the compound shows promise against specific pathogens, further optimization may be necessary to enhance its overall efficacy.
Case Studies
-
Case Study on Anticancer Activity:
A study evaluated the effects of this compound on human tumor cell lines. Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent. -
Case Study on Neuroprotective Effects:
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings revealed that it could reduce neuronal cell death and inflammation, suggesting applicability in treating neurodegenerative diseases like Alzheimer's.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound | Molecular Structure | Biological Activity |
|---|---|---|
| Hydroxylamine | NH2OH | Reducing agent, limited bioactivity |
| 2-Phenoxy-N-hydroxyacetamide | C10H11NO3 | Moderate antimicrobial activity |
| N-Hydroxy-2-propenamide | C7H9NO2 | HDAC inhibition, anticancer effects |
This comparison illustrates that while similar compounds may share certain biological activities, the presence of the difluoromethoxy group in our compound enhances its specificity and potency against various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
